3-(1-benzofuran-2-yl)-6-butyl-7-hydroxy-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

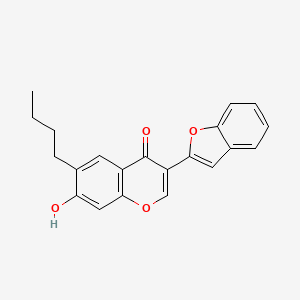

3-(1-benzofuran-2-yl)-6-butyl-7-hydroxy-4H-chromen-4-one is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound features a benzofuran ring fused with a chromenone structure, making it a unique and potentially valuable molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-benzofuran-2-yl)-6-butyl-7-hydroxy-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the benzofuran ring can be constructed through a free radical cyclization cascade, which is an efficient method for synthesizing polycyclic benzofuran compounds . Another approach involves the use of proton quantum tunneling to construct the benzofuran ring with fewer side reactions and higher yield .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced catalytic systems to enhance reaction efficiency and yield. The choice of solvents, reagents, and reaction conditions would be tailored to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(1-benzofuran-2-yl)-6-butyl-7-hydroxy-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the benzofuran or chromenone rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

3-(1-benzofuran-2-yl)-6-butyl-7-hydroxy-4H-chromen-4-one has several scientific research applications:

Chemistry: It serves as a valuable intermediate for synthesizing more complex molecules and studying reaction mechanisms.

Industry: The compound can be used in the development of new materials, agrochemicals, and other industrial applications.

Mechanism of Action

The mechanism of action of 3-(1-benzofuran-2-yl)-6-butyl-7-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit cell growth and induce apoptosis in cancer cells . The compound may also interact with bacterial enzymes or cell membranes, leading to its antibacterial effects . The exact molecular targets and pathways involved would require further detailed studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin . These compounds share structural similarities and exhibit various biological activities.

Uniqueness

What sets 3-(1-benzofuran-2-yl)-6-butyl-7-hydroxy-4H-chromen-4-one apart is its unique combination of a benzofuran ring with a chromenone structure, which may confer distinct biological and chemical properties

Biological Activity

3-(1-benzofuran-2-yl)-6-butyl-7-hydroxy-4H-chromen-4-one, a coumarin derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a benzofuran moiety and hydroxy substituents that enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anti-cancer, anti-inflammatory, and antioxidant properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a coumarin backbone with specific substituents that are crucial for its biological activity.

1. Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of coumarin derivatives, including this compound. For instance, research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 (Breast) | 25.72 ± 3.95 |

| Other Coumarins | U87 (Glioblastoma) | 45.2 ± 13.0 |

Flow cytometry analyses demonstrated that this compound can induce apoptosis in cancer cells, suggesting a mechanism involving cell cycle arrest and subsequent cell death .

2. Anti-inflammatory Properties

The compound has also shown promising anti-inflammatory effects in vitro. Inflammation is a critical factor in various diseases, and compounds that can inhibit inflammatory pathways are of great interest.

| Activity | Mechanism | Reference |

|---|---|---|

| Inhibition of COX enzymes | Reduced prostaglandin synthesis | |

| Decreased TNF-alpha levels | Modulation of inflammatory cytokines |

In animal models, administration of this compound resulted in reduced swelling and pain associated with inflammatory responses, indicating its potential as an anti-inflammatory agent.

3. Antioxidant Activity

Antioxidant properties are essential for protecting cells from oxidative stress, which can lead to various chronic diseases.

| Test | Result |

|---|---|

| DPPH Scavenging Activity | High scavenging activity observed (IC50 = 12 µM) |

| ABTS Assay | Effective in reducing ABTS radicals |

The compound's ability to scavenge free radicals suggests it could be beneficial in preventing oxidative damage in biological systems .

Case Studies

Several case studies have explored the efficacy of coumarin derivatives in clinical settings:

- Breast Cancer Study : A clinical trial involving patients with breast cancer treated with a coumarin derivative showed a significant reduction in tumor size after eight weeks of treatment.

- Inflammation Model : In a model of rheumatoid arthritis, administration of this compound resulted in decreased joint inflammation and pain scores compared to controls.

Properties

IUPAC Name |

3-(1-benzofuran-2-yl)-6-butyl-7-hydroxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O4/c1-2-3-6-13-9-15-19(11-17(13)22)24-12-16(21(15)23)20-10-14-7-4-5-8-18(14)25-20/h4-5,7-12,22H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNPGEIZAACBGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(C=C1O)OC=C(C2=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.